3-Hydroxymethyl Meclofenamic Acid
Overview
Description
3-Hydroxymethyl Meclofenamic Acid is a metabolite of Meclofenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its role in inhibiting cyclooxygenase activity, which is crucial in the biosynthesis of prostaglandins, thereby reducing inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxymethyl Meclofenamic Acid typically involves the hydroxylation of Meclofenamic Acid. One common method includes the use of boron reagents in a Suzuki–Miyaura coupling reaction . The reaction conditions often involve the use of palladium catalysts and anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxymethyl Meclofenamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of Meclofenamic Acid, each with unique pharmacological properties .
Scientific Research Applications
3-Hydroxymethyl Meclofenamic Acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the metabolic pathways of NSAIDs and their effects on cellular processes.
Medicine: In the development of new anti-inflammatory drugs and in pharmacokinetic studies.
Mechanism of Action
The primary mechanism of action of 3-Hydroxymethyl Meclofenamic Acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Meclofenamic Acid: The parent compound, also an NSAID with similar anti-inflammatory properties.
Mefenamic Acid: Another NSAID with a similar structure and mechanism of action.
Flufenamic Acid: Shares the fenamate structure and is used for similar therapeutic purposes.
Uniqueness
3-Hydroxymethyl Meclofenamic Acid is unique due to its specific hydroxymethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its solubility and bioavailability compared to its parent compound, Meclofenamic Acid .
Properties
IUPAC Name |
2-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILHFIJFWZZIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652610 | |
Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67318-61-0 | |
Record name | 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067318610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2,6-DICHLORO-3-(HYDROXYMETHYL)PHENYL)AMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTG42NLU2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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